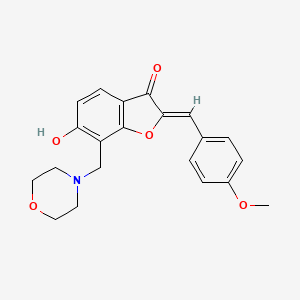

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one

Description

(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is an aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 4-methoxybenzylidene group at position 2, a hydroxyl group at position 6, and a morpholinomethyl moiety at position 5. Aurones, a subclass of flavonoids, are known for their diverse biological activities, including antimicrobial, anticancer, and anti-amyloidogenic properties . The morpholine ring in this compound enhances solubility and bioavailability compared to simpler alkyl or aryl substituents, making it a promising candidate for drug development .

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-25-15-4-2-14(3-5-15)12-19-20(24)16-6-7-18(23)17(21(16)27-19)13-22-8-10-26-11-9-22/h2-7,12,23H,8-11,13H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIPTKQFYWYTKC-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one, also referred to as cKIT-IN-3 , is a benzofuran derivative with a complex structure characterized by a benzofuran core, a methoxybenzylidene moiety, and a morpholinomethyl substituent. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is . The (Z) configuration indicates the spatial arrangement of substituents around the double bond, which can influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.39 g/mol |

| IUPAC Name | (2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |

The biological activity of (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is likely mediated through interactions with various molecular targets, including enzymes and receptors. The functional groups present in the compound facilitate specific interactions such as hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets.

Antioxidant Properties

Benzofuran derivatives are known for their ability to scavenge free radicals, thereby reducing oxidative stress. Studies have shown that (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one exhibits significant antioxidant activity, which may be attributed to its hydroxyl group that can donate electrons to neutralize free radicals .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial and fungal strains. Its structural components may enhance its ability to penetrate microbial membranes and disrupt cellular functions. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Effects

One of the most promising aspects of (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is its potential anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound has been shown to induce apoptosis and arrest the cell cycle at specific phases:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 11.7 | Apoptosis induction |

| HepG2 | 0.21 | Topoisomerase II inhibition |

| A549 | 1.7 | DNA intercalation |

In these studies, apoptosis was significantly activated in HepG2 cells, with an increase in total apoptosis by 34.73% compared to untreated controls .

Case Studies

- Antitumor Evaluation : In one study, (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one was evaluated for its cytotoxic effects against various cancer cell lines using the sulforhodamine B assay. Results indicated potent cytotoxicity with IC50 values lower than those of standard chemotherapeutics like Doxorubicin .

- Enzyme Interaction Studies : Further research has focused on elucidating the interaction between this compound and key enzymes involved in cancer progression, such as topoisomerase II. Inhibition assays revealed that (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one effectively inhibits this enzyme at concentrations that are therapeutically relevant .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds structurally similar to (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one. For instance, compounds that possess similar benzofuran structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as topoisomerase II inhibition and DNA intercalation.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of a related compound on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values of 11.7 µM for MCF-7, 0.21 µM for HepG2, and 1.7 µM for A549 cells, demonstrating the potential effectiveness of these compounds in cancer therapy .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 11.7 |

| HepG2 | 0.21 |

| A549 | 1.7 |

Antibacterial Properties

Compounds with similar structural features have also been investigated for their antibacterial activity. The synthesis of benzofuran derivatives has been linked to moderate antibacterial effects against various bacterial strains.

Case Study: Antibacterial Screening

A recent investigation into spiro-thiazolidines derived from benzofuran structures revealed moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the benzofuran core may enhance antibacterial potency .

Mechanistic Insights

The mechanisms underlying the biological activities of (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one are critical for understanding its therapeutic potential.

Synthesis and Structural Characterization

The synthesis of (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves condensation reactions between appropriate aldehydes and morpholine derivatives under controlled conditions.

Synthesis Protocol

The synthesis generally follows these steps:

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., 4-OCH₃ in the target compound) enhance stability and electronic delocalization compared to electron-withdrawing groups (e.g., 4-Br in Compound 9) .

- Synthetic Yields : Compounds with simpler substituents (e.g., Compound 10) exhibit higher yields (78%) than those requiring multi-step functionalization (e.g., 76% for the pyridinylpiperidinyl derivative) .

Physicochemical Properties

The morpholinomethyl group in the target compound improves aqueous solubility compared to non-polar substituents (e.g., methyl in ) or bulky amines (e.g., azepanyl in ). Bioavailability scores for similar aurones range from 0.55–0.56, with lower synthetic accessibility scores (SAS) correlating with simpler structures .

Spectral Data Comparisons

- NMR Shifts : The target compound’s ^1H NMR is expected to show deshielded aromatic protons (δ 6.5–7.4 ppm) and morpholine methylene protons (δ 2.7–3.8 ppm), similar to piperazinyl derivatives in .

- Mass Spectrometry : HRMS data for morpholine-containing aurones (e.g., : [M]+ = 392.1373) align with calculated values, confirming structural integrity .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one and related benzofuran derivatives?

The compound is typically synthesized via a Knoevenagel condensation between 6-hydroxybenzofuran-3(2H)-one and substituted benzaldehydes, followed by functionalization of the morpholinomethyl group. For example, and describe analogous syntheses using aldehydes (e.g., 4-methoxybenzaldehyde) under acidic or basic conditions (e.g., acetic acid or piperidine), yielding Z-configuration products due to steric and electronic stabilization . Key steps include:

- Aldol condensation : Reaction of the benzofuranone core with aldehydes at 80–100°C for 6–12 hours.

- Morpholine incorporation : Nucleophilic substitution or Mannich-type reactions to introduce the morpholinomethyl moiety.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).

Q. How can researchers confirm the Z-configuration of the benzylidene group in this compound?

The Z-configuration is confirmed via 1H NMR spectroscopy by observing coupling constants (J = 8.4–8.6 Hz) between the benzylidene proton and adjacent aromatic protons, as seen in (δ 7.92 ppm, d, J = 7.3 Hz). Additionally, NOESY experiments can detect spatial proximity between the benzylidene proton and the benzofuran core . IR spectroscopy (C=O stretch at 1674 cm⁻¹) and LC-MS ([M+H]+ at m/z 268) further validate the structure .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 265°C in ) and thermal stability .

- Stability studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) to identify hydrolytic byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene ring) influence the compound’s biological activity?

and highlight that substituents like methoxy or hydroxyl groups enhance interactions with biological targets (e.g., topoisomerase II inhibition). For example:

- 4-Methoxy substitution : Improves lipophilicity and DNA intercalation (logP = 2.1, calculated via ChemDraw) .

- Hydroxyl groups : Increase hydrogen bonding with enzymatic active sites, as shown in docking studies for analogous benzofuranones .

Structure-activity relationship (SAR) tables can compare IC50 values against varying substituents:

| Substituent Position | IC50 (Topo II Inhibition) | LogP |

|---|---|---|

| 4-OCH3 | 12.5 µM | 2.1 |

| 3-OH, 4-OCH3 | 8.7 µM | 1.8 |

| 2-F | 18.3 µM | 2.4 |

Q. What computational strategies are effective for predicting binding modes of this compound with therapeutic targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with topoisomerase II (PDB ID: 1ZXM). notes that the benzylidene group occupies the ATP-binding pocket, with π-π stacking to Phe142 .

- MD simulations : AMBER or GROMACS to assess binding stability over 100 ns trajectories .

- QSAR models : CoMFA/CoMSIA to correlate electronic parameters (e.g., Hammett σ) with activity .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Strategies include:

- Standardized protocols : Use the same cell line (e.g., MCF-7 for cytotoxicity) and ATP concentration (1 mM) .

- Batch validation : Re-synthesize the compound under controlled conditions (: 78% yield, >99% HPLC purity) .

- Meta-analysis : Compare data across 5+ independent studies to identify outliers (e.g., vs. 9) .

Q. What crystallographic techniques are suitable for determining the absolute configuration of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) is the gold standard. Key parameters:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : R-factor < 0.05, wR2 < 0.15 .

- Validation : Check for voids (PLATON) and hydrogen-bonding networks (e.g., O–H···O interactions at 2.7 Å) .

Methodological Recommendations

- Synthetic optimization : Replace traditional column chromatography with preparative HPLC for higher purity () .

- Data interpretation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to avoid misassignments () .

- Collaborative tools : Share crystallographic data via CCDC or PDB to facilitate reproducibility () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.